Vanin-1-IN-3
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Overview
Description
Vanin-1-IN-3 is a chemical compound known for its inhibitory effects on the enzyme vascular non-inflammatory molecule-1. This enzyme is highly expressed in various organs such as the liver, intestine, and kidney, and plays a significant role in coenzyme A metabolism, lipid metabolism, and energy production . This compound has been studied for its potential therapeutic applications, particularly in the context of inflammatory diseases and oxidative stress .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Vanin-1-IN-3 typically involves a nucleophilic addition-elimination reaction. One of the key steps in the synthesis is the reaction of pantetheinic acid-derived Weinreb amide under Barbier conditions . The reaction conditions often include the use of specific reagents such as FeCl3, MgCl2, BaCl2, MnSO4, CaCl2, ZnCl2, AlCl3, PbCl2, and CuSO4, prepared with a buffer solution to a concentration of 1 mM .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for scale and efficiency. The use of automated synthesis equipment and high-throughput screening methods can enhance the production process .
Chemical Reactions Analysis
Types of Reactions
Vanin-1-IN-3 primarily undergoes hydrolysis reactions due to its pantetheinase activity. It hydrolyzes pantetheine into pantothenic acid and cysteamine . The compound can also participate in oxidation and reduction reactions, depending on the specific conditions and reagents used .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include glutathione, D-cysteine, glucose, L-valine, and various metal salts . The conditions often involve buffered solutions and controlled temperatures to ensure optimal reaction rates and product yields .
Major Products Formed
The major products formed from the hydrolysis of this compound are pantothenic acid and cysteamine . These products play crucial roles in various metabolic pathways, including coenzyme A synthesis and lipid metabolism .
Scientific Research Applications
Mechanism of Action
Vanin-1-IN-3 exerts its effects by inhibiting the pantetheinase activity of vascular non-inflammatory molecule-1. This inhibition prevents the hydrolysis of pantetheine into pantothenic acid and cysteamine, thereby affecting coenzyme A metabolism and lipid metabolism . The molecular targets involved include the active site of the enzyme, where this compound binds and inhibits its activity .
Comparison with Similar Compounds
Similar Compounds
Vanin-1-IN-1: Another inhibitor of vascular non-inflammatory molecule-1, but with different binding affinities and inhibitory effects.
Vanin-1-IN-2: Similar in structure to Vanin-1-IN-3, but with variations in its chemical properties and efficacy.
Vanin-1-IN-4: A newer compound with potential inhibitory effects on vascular non-inflammatory molecule-1, currently under investigation.
Uniqueness
This compound is unique due to its specific binding affinity and inhibitory effects on vascular non-inflammatory molecule-1. Its ability to modulate coenzyme A metabolism and lipid metabolism makes it a valuable tool in scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C17H22F3NO5 |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
(2R)-2,4-dihydroxy-3,3-dimethyl-N-[3-oxo-4-[4-(trifluoromethoxy)phenyl]butyl]butanamide |
InChI |
InChI=1S/C17H22F3NO5/c1-16(2,10-22)14(24)15(25)21-8-7-12(23)9-11-3-5-13(6-4-11)26-17(18,19)20/h3-6,14,22,24H,7-10H2,1-2H3,(H,21,25)/t14-/m0/s1 |
InChI Key |
RSTKBZUZEJDDPA-AWEZNQCLSA-N |
Isomeric SMILES |
CC(C)(CO)[C@H](C(=O)NCCC(=O)CC1=CC=C(C=C1)OC(F)(F)F)O |
Canonical SMILES |
CC(C)(CO)C(C(=O)NCCC(=O)CC1=CC=C(C=C1)OC(F)(F)F)O |
Origin of Product |
United States |
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